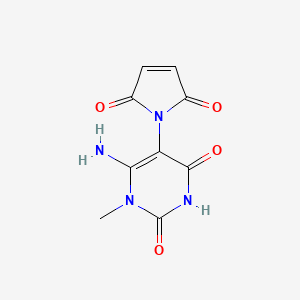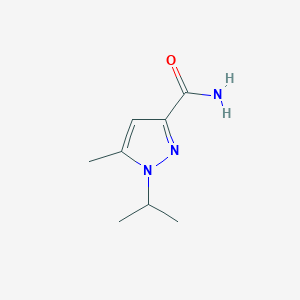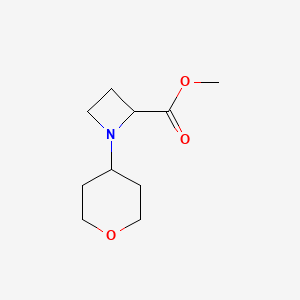![molecular formula C20H17NO4S2 B2720399 N-[2,2-bis(benzenesulfonyl)ethenyl]aniline CAS No. 103975-51-5](/img/structure/B2720399.png)
N-[2,2-bis(benzenesulfonyl)ethenyl]aniline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Fluorescence Quenching Studies
The fluorescence quenching of derivatives related to N-[2,2-bis(benzenesulfonyl)ethenyl]aniline, such as Bis-MSB in toluene, has been studied with carbon tetrachloride (CCl4) and aniline. These studies have revealed the simultaneous presence of static and dynamic components in the fluorescence quenching process. This research provides insights into the interactions between these compounds and could lead to the development of advanced materials with tailored optical properties (Thipperudrappa, J., Biradar, D., & Hanagodimath, S. M., 2007).
DNA-Binding and Antioxidant Activities
The DNA-binding studies and antioxidant activities of silver(I) complexes containing bis(benzimidazolyl)aniline derivatives have been investigated. These studies demonstrate the potential application of these complexes in biochemistry and pharmacology, showcasing their ability to interact with DNA in an intercalation mode and their strong antioxidative properties (Wu, H., Zhang, Y., Chen, C., Zhang, J., Bai, Y., Shi, F., & Wang, X., 2014).
Molecular Structure Analysis
The molecular structure of N-(2-Methylphenyl)benzenesulfonamide has been determined, providing critical insights into the conformational characteristics of such compounds. Understanding the molecular structure is essential for designing materials and molecules with specific functions, highlighting the significance of structural analysis in materials science (Gowda, B., Foro, S., Babitha, K., & Fuess, H., 2008).
Photochromic Systems Development
Research into thermally irreversible photochromic systems has led to the synthesis of derivatives that exhibit fatigue-resistant photochromic properties. Such compounds could be used in the development of smart materials and sensors, demonstrating the versatility of N-[2,2-bis(benzenesulfonyl)ethenyl]aniline-related compounds in materials science (Uchida, K., Nakayama, Y., & Irie, M., 1990).
Electroluminescent Material Synthesis
A novel class of emitting amorphous molecular materials with bipolar character, related to the structural motifs of N-[2,2-bis(benzenesulfonyl)ethenyl]aniline, has been designed and synthesized. These materials are used in organic electroluminescent (EL) devices, demonstrating the compound's potential application in the development of optoelectronic devices and materials (Doi, H., Kinoshita, M., Okumoto, K., & Shirota, Y., 2003).
Mécanisme D'action
“N-[2,2-bis(benzenesulfonyl)ethenyl]aniline” and similar compounds are studied for their potential use as inhibitors of hNE . hNE is a serine proteinase involved in the immune response, and these compounds can inhibit its activity, potentially offering a new treatment strategy for conditions like Acute Respiratory Distress Syndrome (ARDS) .
Orientations Futures
Propriétés
IUPAC Name |
N-[2,2-bis(benzenesulfonyl)ethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S2/c22-26(23,18-12-6-2-7-13-18)20(16-21-17-10-4-1-5-11-17)27(24,25)19-14-8-3-9-15-19/h1-16,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQOWQOKCYBHFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=C(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,2-bis(benzenesulfonyl)ethenyl]aniline | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B2720318.png)
![(3E)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2720319.png)






![N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
![5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-4-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2720332.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2720333.png)
![Tert-butyl 3-cyano-4-[2-(3-methylphenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B2720334.png)
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2720335.png)